molecular formula C14H14N2O B274264 (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

カタログ番号 B274264
分子量: 226.27 g/mol
InChIキー: FCOAVUAXAPARHO-ZRDIBKRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one, also known as MMPI, is a small molecule inhibitor that has been researched extensively for its potential use in cancer treatment. MMPI is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in tumor invasion and metastasis.

作用機序

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one inhibits the activity of MMPs by binding to their active sites. MMPs are zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. By inhibiting MMP activity, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one prevents the degradation of ECM components, thereby reducing tumor invasion and metastasis.
Biochemical and Physiological Effects:
(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to have potent anti-tumor effects in preclinical studies. In addition to its anti-MMP and anti-angiogenic effects, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells. (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

実験室実験の利点と制限

One advantage of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is its potent anti-tumor effects, which make it a promising candidate for cancer treatment. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one may have off-target effects on other enzymes that share structural similarities with MMPs.

将来の方向性

For (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one research include the development of more potent and selective MMP inhibitors, as well as the evaluation of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one in clinical trials. In addition, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one may have potential applications in other diseases associated with MMP activity, such as cardiovascular disease and arthritis. Further research is needed to fully understand the potential of (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one in these areas.
In conclusion, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its potent anti-tumor effects, anti-MMP and anti-angiogenic properties, and ability to enhance the efficacy of chemotherapy and radiation therapy make it a promising candidate for further research and development.

合成法

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one can be synthesized through a variety of methods, including the reaction of 4-methylphenylhydrazine with cyclohexane-1,3-dione, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 4-methylphenylhydrazine with cyclohexa-2,4-dien-1-one, followed by the reaction of the resulting product with acetic anhydride. Both methods have been reported in the literature, with yields ranging from 30-70%.

科学的研究の応用

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential use in cancer treatment. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion and metastasis. (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit the activity of MMPs, thereby reducing tumor invasion and metastasis. In addition, (6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has been shown to have anti-angiogenic properties, which may further contribute to its anti-tumor effects.

特性

製品名

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

分子式

C14H14N2O

分子量

226.27 g/mol

IUPAC名

(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H14N2O/c1-11-6-8-13(9-7-11)16-15-10-12-4-2-3-5-14(12)17/h2-10,15-16H,1H3/b12-10+

InChIキー

FCOAVUAXAPARHO-ZRDIBKRKSA-N

異性体SMILES

CC1=CC=C(C=C1)NN/C=C/2\C=CC=CC2=O

SMILES

CC1=CC=C(C=C1)NNC=C2C=CC=CC2=O

正規SMILES

CC1=CC=C(C=C1)NNC=C2C=CC=CC2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。